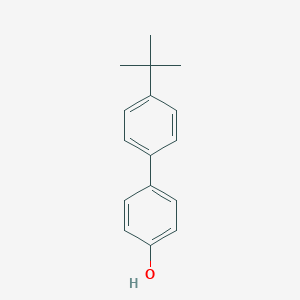

4-(4-tert-ブチルフェニル)フェノール

説明

[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- is a useful research compound. Its molecular formula is C16H18O and its molecular weight is 226.31 g/mol. The purity is usually 95%.

The exact mass of the compound [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- is in the field of analytical chemistry, particularly in HPLC. It can be effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid; however, for mass spectrometry (MS) applications, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separations .

Polymer Chemistry

The compound has been explored for its potential use in polymer chemistry. Its structural characteristics make it a candidate for developing polymeric materials with specific thermal and mechanical properties. Research indicates that modifications of biphenyl compounds can lead to enhanced thermal stability and mechanical strength in polymer matrices.

Case Study 1: Separation Techniques

A study conducted on the separation of [1,1'-Biphenyl]-4-ol using Newcrom R1 HPLC columns demonstrated its effectiveness in isolating various components from complex mixtures. The results indicated that the method provided high resolution and efficiency in separating the compound from impurities .

Case Study 2: Environmental Monitoring

Research has also focused on the environmental implications of [1,1'-Biphenyl]-4-ol. Its presence in wastewater samples was monitored using advanced chromatographic techniques, highlighting its relevance in environmental chemistry and toxicology assessments.

作用機序

Target of Action

It is widely used in the polymer industry , suggesting that its targets could be related to polymer structures or processes.

Mode of Action

4-(4-t-Butylphenyl)phenol is monofunctional, meaning it has one functional group that can participate in reactions . In polymer science terms, it acts as a chain stopper or endcapper, used to control molecular weight by limiting chain growth . It has an OH group and may react with epichlorohydrin and sodium hydroxide to produce the glycidyl ether, which is used in epoxy resin chemistry .

Biochemical Pathways

Its role in the production of epoxy resins and curing agents, as well as in polycarbonate resins, suggests that it may influence the biochemical pathways related to these processes .

Pharmacokinetics

Its solubility in basic water suggests that it could be absorbed and distributed in aqueous environments.

Result of Action

Its use in the polymer industry suggests that it may have effects on the structure and properties of polymers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(4-t-Butylphenyl)phenol. For instance, its solubility in basic water suggests that the pH of the environment could influence its action. Additionally, its use in various industrial applications suggests that it may be stable under a range of conditions.

生物活性

[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-, commonly known as 4-tert-butyl-2-phenylphenol, is a compound with significant biological activity. It is characterized by its molecular formula and a molecular weight of approximately 226.32 g/mol. This compound has garnered attention due to its potential applications in various fields, including pharmaceuticals and materials science.

- CAS Number : 19812-92-1

- Molecular Weight : 226.320 g/mol

- LogP : 4.77 (indicating high lipophilicity)

- InChI Key : NXIXRLZJEZGKGY-UHFFFAOYSA-N

Biological Activity Overview

The biological activities of [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- have been explored in various studies, highlighting its antioxidant, antibacterial, and potential anticancer properties.

Antioxidant Activity

Research indicates that compounds with phenolic structures often exhibit strong antioxidant properties. The antioxidant activity of [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- can be attributed to its ability to scavenge free radicals and inhibit oxidative stress in biological systems.

| Assay Type | Methodology | Result (IC50) |

|---|---|---|

| DPPH Radical Scavenging | Spectrophotometric analysis | 33 ppm |

| Superoxide Dismutase (SOD) | Enzymatic inhibition assay | 8.13 ppm |

These results demonstrate the compound's efficacy in reducing oxidative stress markers in vitro.

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against several strains of bacteria. Notably, it has shown effectiveness against Staphylococcus aureus , a common pathogen responsible for various infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 1875 ppm | 3750 ppm |

The findings suggest that [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- possesses bactericidal properties at higher concentrations.

Anticancer Activity

In vitro studies have also examined the anticancer potential of this compound using various cancer cell lines. Notably, it has been tested against the MCF-7 breast cancer cell line.

| Cell Line | Concentration (ppm) | Cell Viability (%) |

|---|---|---|

| MCF-7 | 800 | 85 |

| MCF-7 | 1600 | 30 |

At a concentration of 1600 ppm, the compound induced significant cytotoxicity and apoptosis in cancer cells after just three hours of treatment. Morphological changes consistent with apoptosis were observed, including cell shrinkage and formation of apoptotic bodies.

Case Studies and Research Findings

Several studies have highlighted the diverse biological activities associated with [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-:

- Antioxidant Mechanisms : A study focused on the mechanism of action revealed that phenolic compounds can enhance endogenous antioxidant defenses by upregulating key enzymes involved in the detoxification of reactive oxygen species (ROS).

- Antibacterial Efficacy : Another research article reported that the compound's antibacterial activity is likely due to its ability to disrupt bacterial cell membranes and interfere with metabolic processes within the cell.

- Anticancer Potential : A comprehensive review discussed the role of phenolic compounds in cancer therapy and suggested that [1,1'-Biphenyl]-4-ol could serve as a lead compound for developing new anticancer agents due to its ability to induce apoptosis through multiple pathways.

特性

IUPAC Name |

4-(4-tert-butylphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h4-11,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIXRLZJEZGKGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066535 | |

| Record name | [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19812-92-1 | |

| Record name | 4′-(1,1-Dimethylethyl)[1,1′-biphenyl]-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19812-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-ol, 4'-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019812921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(1,1-dimethylethyl)[1,1'-biphenyl]-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。